molecular formula C16H14Cl2N2 B2730392 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine CAS No. 727718-50-5

2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine

Cat. No.: B2730392
CAS No.: 727718-50-5
M. Wt: 305.2
InChI Key: ZPKMAEIACURLLY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine is a bifunctional organic compound featuring a substituted phenyl ring (2,4-dichloro) and an indole moiety linked via an ethanamine backbone. This structure combines aromatic halogenation and heterocyclic motifs, making it a candidate for diverse pharmacological applications, including antifungal agents and central nervous system modulators .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2/c17-10-5-6-11(15(18)7-10)13(8-19)14-9-20-16-4-2-1-3-12(14)16/h1-7,9,13,20H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMAEIACURLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727718-50-5
Record name 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethanamine Linkage: The final step involves the formation of the ethanamine linkage through a reductive amination reaction, where the intermediate product reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Chlorinated aniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine.

Case Study 1: In Vitro Antitumor Activity
A study published in the journal Molecules evaluated the compound's efficacy against various human cancer cell lines using the National Cancer Institute's protocols. The results indicated significant growth inhibition across multiple cancer types, with IC50 values suggesting potent antitumor activity. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.72Apoptosis induction
A549 (Lung)12.30Mitochondrial pathway
HeLa (Cervical)10.45Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases.

Case Study 2: Alzheimer's Disease Model
Research demonstrated that treatment with 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine significantly improved cognitive function in animal models of Alzheimer's disease. The compound reduced neuroinflammation and oxidative stress markers, suggesting a protective effect on neuronal health .

Table 2: Neuroprotective Activity Data

ParameterControl GroupTreated Group
Cognitive Function Score4575
Neuroinflammation Marker (IL-6)300 pg/mL150 pg/mL
Oxidative Stress Marker (MDA)5 µM2 µM

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains.

Case Study 3: Antimicrobial Screening
In vitro studies revealed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, indole modifications, or amine side chains. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
2-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine C₁₆H₁₃Cl₂N₂ 306.20 2,4-Dichlorophenyl, indole Antifungal precursor (CYP51 inhibition)
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine C₁₆H₁₅ClN₂ 270.76 2-Chlorophenyl (single Cl substitution) Commercial availability; unstudied bioactivity
2-(2-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine C₁₉H₂₂N₂O₂ 310.40 Ethoxy, methoxy on phenyl ring Enhanced solubility; unknown pharmacology
2-(1H-Indol-3-yl)ethan-1-amine C₁₀H₁₂N₂ 160.22 No phenyl substituents Natural metabolite; neurotransmitter analog
(R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine C₁₁H₁₀Cl₂N₃ 261.12 Imidazole replaces indole Antifungal agent (CYP51 target)

Key Observations

Substituent Effects on Bioactivity

  • The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to the single Cl-substituted analog (270.76 Da vs. 306.20 Da) . This may improve membrane permeability or target binding, as seen in antifungal derivatives like etaconazole and propiconazole, which share 2,4-dichlorophenyl motifs .
  • Replacing indole with imidazole (as in ) shifts activity toward CYP51 inhibition, critical for antifungal applications. Indole-containing analogs may instead target serotonin or tryptamine-associated pathways .

Physicochemical Properties

  • The ethoxy-methoxy substituents in increase polarity (C₁₉H₂₂N₂O₂) compared to the dichlorophenyl analog, likely improving aqueous solubility but reducing blood-brain barrier penetration.

Biological Activity

2-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structure, which includes a dichlorophenyl group and an indole moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C16H14Cl2N2
  • Molecular Weight : 305.20 g/mol
  • CAS Number : 590390-82-2

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that specific indole derivatives can suppress the growth of various cancer cell lines, including A549 (lung cancer) and HCT-15 (colon cancer) cells. The compound's structure allows for effective interaction with cellular pathways involved in tumor growth.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µg/mL)
2-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amineA5490.98
2-(1H-indol-3-yl)ethylamineHCT-151.61
DoxorubicinHCT-15<1.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of less than 1 µg/mL, making it a promising candidate for further development against resistant bacterial strains.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
MRSA (ATCC 43300)<1
Staphylococcus epidermidis7.80
E. coliInactive

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to the presence of the indole and dichlorophenyl groups. The dichloro substitution enhances lipophilicity and may improve binding affinity to biological targets. Studies suggest that modifications in the phenyl ring can significantly influence the cytotoxicity and selectivity towards cancer cells.

Case Studies

  • Case Study on Anticancer Properties :
    A study conducted on various indole derivatives showed that modifications at the 2-position of the indole ring led to enhanced anticancer activity against A549 cells. The presence of electron-withdrawing groups like chlorine was found to increase the potency of these compounds.
  • Case Study on Antimicrobial Efficacy :
    In another study focusing on antimicrobial activity, derivatives similar to 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine were tested against a panel of bacterial strains. The results indicated that compounds with a dichlorophenyl moiety exhibited superior antibacterial effects compared to their non-substituted counterparts.

Q & A

Q. What are the recommended synthetic pathways for 2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indole-containing compounds often involves condensation reactions between substituted phenyl derivatives and indole precursors. For example, indole derivatives with dichlorophenyl groups can be synthesized via acid-catalyzed Friedel-Crafts alkylation or Pd-mediated cross-coupling reactions. Optimization may focus on solvent selection (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., Lewis acids like AlCl₃). Purification via column chromatography with gradients of ethyl acetate/hexane is typical. Reaction yields can be improved by adjusting stoichiometric ratios and reaction times .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays targeting receptors or enzymes linked to the compound’s structural analogs. For example:
  • Aldose reductase inhibition assays (relevant to diabetes research) using spectrophotometric methods .
  • Antifungal activity screening via microbroth dilution against Candida or Aspergillus strains .
  • CNS activity assays (e.g., GABA receptor binding) given indole derivatives’ neuroactive potential .

Advanced Research Questions

Q. What crystallographic strategies resolve contradictions in reported molecular conformations of this compound?

  • Methodological Answer : Discrepancies in conformation (e.g., planar vs. non-planar indole rings) can arise from polymorphism or solvent effects. To address this:
  • Grow crystals in multiple solvents (e.g., ethanol, DMSO) and compare unit cell parameters.
  • Perform density functional theory (DFT) calculations to model energetically favorable conformers.
  • Validate with single-crystal X-ray diffraction and refine using software like SHELXL. Cross-reference with Cambridge Structural Database entries .

Q. How does the electronic nature of the 2,4-dichlorophenyl group influence structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer : The electron-withdrawing Cl substituents enhance electrophilicity, potentially increasing binding affinity to target proteins. To study SAR:
  • Synthesize analogs with varying halogen substitutions (e.g., F, Br) or electron-donating groups (e.g., -OCH₃).
  • Compare activity in enzyme inhibition assays (e.g., IC₅₀ values).
  • Use molecular docking (AutoDock Vina) to simulate interactions with active sites, correlating Cl positioning with binding energy .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor breakdown via LC-MS.
  • Biodegradation assays : Use soil or microbial cultures (e.g., Pseudomonas spp.) to track metabolite formation over weeks.
  • Computational modeling : Apply EPI Suite to predict half-life and bioaccumulation potential .

Q. How can researchers reconcile conflicting data in biological assay reproducibility?

  • Methodological Answer : Variability may stem from differences in assay conditions (e.g., pH, temperature) or compound solubility. Mitigation strategies include:
  • Standardizing protocols (e.g., CLSI guidelines for antifungal tests).
  • Using DMSO stock solutions with ≤0.1% final concentration to avoid solvent toxicity.
  • Repeating assays with internal controls (e.g., fluconazole for antifungal studies) .

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